
NHS-dPEG™(25)-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NHS-dPEG™(25)-COOH is a type of cross-linking reagent used in various applications . It is a part of the dPEG® family of products, which are discrete polyethylene glycol (PEG) PEGylation reagents . These compounds are hydrophilic and non-immunogenic .
Synthesis Analysis
The synthesis of this compound involves the use of N-hydroxysuccinimidyl (NHS) esters . The NHS moiety of this compound forms a stable amide bond with free primary amines .
Molecular Structure Analysis
The molecular structure of this compound includes a long chain of repeating ethylene oxide units . The exact length of the chain can be determined by the number following “dPEG” in the compound’s name .
Chemical Reactions Analysis
This compound is reactive with amine groups . The NHS moiety forms a stable amide bond with free primary amines .
Physical And Chemical Properties Analysis
This compound is a solid or viscous liquid at room temperature . It is shipped in ambient conditions and should be stored at -20°C . The compound is reactive with amine groups and is used as a cross-linking reagent .
Aplicaciones Científicas De Investigación
Biosensor Development : NHS-dPEG™(25)-COOH is utilized in the development of biosensors. For example, a study by Barman et al. (2018) describes the use of COOH-terminated reduced graphene oxide for sensitive detection of carcinoembryonic antigen (CEA) and prostate specific antigen (PSA) biomarkers (Barman et al., 2018).
Surface Chemistry Modification : In surface chemistry, COOH-terminated self-assembled monolayers (SAMs) are widely used for binding various biomolecules, as investigated by Palazón et al. (2014). This study emphasizes the crucial role of this compound in the activation process for covalent amide bond formation (Palazón et al., 2014).
Electrochemical Applications : this compound also finds application in electrochemistry, as noted by Tahmasebi and Noorbakhsh (2016), who studied the performance of carboxylic acid functionalized carbon nanotubes in electrochemical prostate specific antigen aptasensors (Tahmasebi & Noorbakhsh, 2016).
Nanocomposite Development : Zhao et al. (2015) explored the creation of bio-nanoplatforms based on carbon dots conjugating with nano-hydroxyapatite, using EDC/NHS coupling chemistry involving carboxylic acid terminated compounds (Zhao et al., 2015).
Catalysis Research : this compound is significant in catalysis research as well. Kim et al. (2018) presented a study on carboxylic acid-incorporated microparticles and their application as solid acid catalysts for aldol condensation (Kim et al., 2018).
Biomedical Applications : Liu et al. (2019) demonstrated the use of NHS-based deep eutectic solvents as a platform for efficient conversion of CO2, showing potential biomedical applications (Liu et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of Acid-PEG25-NHS ester is the primary amine groups found in various biological molecules such as proteins and amine-modified oligonucleotides . These primary amine groups serve as the reactive sites for the NHS ester, facilitating the formation of stable amide bonds .
Mode of Action
Acid-PEG25-NHS ester is an amine-reactive crosslinker . It facilitates intermolecular crosslinking with free amines at each end of the crosslinker through a single molecular weight, discrete polyethylene glycol (dPEG) backbone . The correct use of this product eliminates intramolecular crosslinking .
Biochemical Pathways
Acid-PEG25-NHS ester is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Pharmacokinetics
The hydrophilic PEG spacer in Acid-PEG25-NHS ester increases solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially enhancing its bioavailability.
Result of Action
The result of Acid-PEG25-NHS ester’s action is the formation of stable amide bonds with primary amine groups . This enables the creation of PROTAC molecules that can selectively degrade target proteins .
Action Environment
The action of Acid-PEG25-NHS ester can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction of the terminal carboxylic acid with primary amine groups . Additionally, the compound should be stored at -20°C to maintain its stability .
Safety and Hazards
Direcciones Futuras
The use of NHS-dPEG™(25)-COOH and other dPEG® compounds is expected to continue to grow in various fields, including diagnostics, therapeutics, peptide synthesis, oligonucleotide synthesis, and nanotechnology . The unique properties of these compounds, such as their hydrophilicity and non-immunogenicity, make them valuable tools in these areas .
Análisis Bioquímico
Biochemical Properties
Acid-PEG25-NHS ester plays a crucial role in biochemical reactions by acting as an amine-reactive crosslinker. It facilitates the formation of stable amide bonds between carboxylic acid groups and primary amines, which are commonly found in proteins, peptides, and other biomolecules . This crosslinking ability is particularly useful in the modification of proteins and peptides, allowing for the attachment of various functional groups or labels. The interaction between Acid-PEG25-NHS ester and biomolecules is primarily covalent, resulting in stable conjugates that are resistant to hydrolysis and other degradative processes .
Cellular Effects
Acid-PEG25-NHS ester has been shown to influence various cellular processes by modifying the surface properties of biomolecules. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of Acid-PEG25-NHS ester to proteins can enhance their solubility and stability, leading to improved cellular uptake and bioavailability . Additionally, the presence of the PEG moiety can reduce immunogenicity and proteolysis, further enhancing the therapeutic potential of the modified biomolecules .
Molecular Mechanism
The molecular mechanism of Acid-PEG25-NHS ester involves the formation of covalent bonds with primary amines on biomolecules. This reaction is facilitated by the NHS ester group, which is highly reactive towards amines under mild conditions. Once conjugated, the PEG moiety imparts hydrophilicity and flexibility to the biomolecule, improving its solubility and stability . The covalent nature of the bond ensures that the conjugate remains intact under physiological conditions, allowing for sustained biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid-PEG25-NHS ester can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but it can degrade over time if exposed to moisture or elevated temperatures . Long-term studies have shown that the conjugates formed with Acid-PEG25-NHS ester remain stable and retain their biological activity for extended periods, making it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of Acid-PEG25-NHS ester in animal models can vary depending on the dosage used. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve the desired therapeutic effect while minimizing any potential side effects .
Metabolic Pathways
Acid-PEG25-NHS ester is involved in metabolic pathways that include the formation of stable amide bonds with primary amines. The PEG moiety can influence metabolic flux and metabolite levels by enhancing the solubility and stability of the conjugated biomolecules . Additionally, the presence of the PEG moiety can reduce renal clearance and prolong the circulation time of the conjugates, further enhancing their therapeutic potential .
Transport and Distribution
The transport and distribution of Acid-PEG25-NHS ester within cells and tissues are influenced by its PEG moiety, which imparts hydrophilicity and flexibility to the conjugates. This property allows for efficient cellular uptake and distribution within various tissues . The compound can interact with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments .
Subcellular Localization
Acid-PEG25-NHS ester can be directed to specific subcellular compartments through targeting signals or post-translational modifications. The PEG moiety can influence the subcellular localization of the conjugates, enhancing their activity and function within specific organelles . This property is particularly useful in targeted drug delivery and the development of diagnostic assays .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H109NO31/c60-55-1-2-56(61)59(55)90-58(64)4-6-66-8-10-68-12-14-70-16-18-72-20-22-74-24-26-76-28-30-78-32-34-80-36-38-82-40-42-84-44-46-86-48-50-88-52-54-89-53-51-87-49-47-85-45-43-83-41-39-81-37-35-79-33-31-77-29-27-75-25-23-73-21-19-71-17-15-69-13-11-67-9-7-65-5-3-57(62)63/h1-54H2,(H,62,63) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKTNJHWDTIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H109NO31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

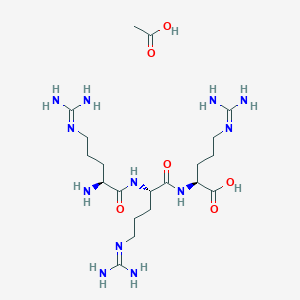



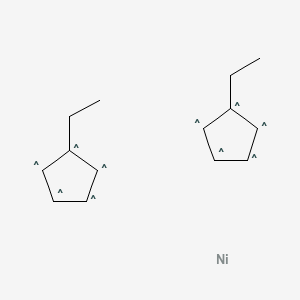

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
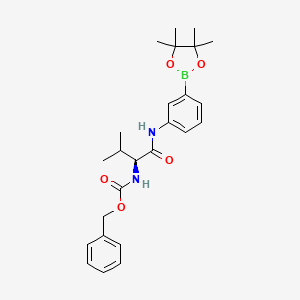
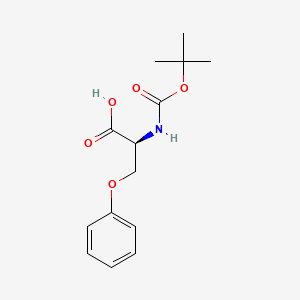
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
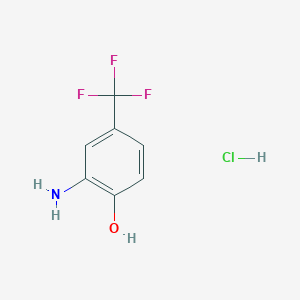
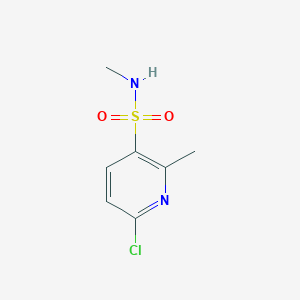
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)
